Anticancer agent 204
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Overview
Description
It has been shown to arrest the cell cycle of HepG2 cells in the G1 phase and induce apoptosis by reducing the level of mitochondrial membrane polarization . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 204 involves the fluorination of cinnamide derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. continuous flow synthesis has been highlighted as a promising approach for the production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 204 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential biological activities .
Scientific Research Applications
Anticancer agent 204 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of fluorination on the biological activity of cinnamide derivatives.
Biology: Investigated for its ability to induce apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer treatment, particularly in targeting hepatocellular carcinoma cells.
Mechanism of Action
The mechanism of action of Anticancer agent 204 involves the induction of apoptosis in cancer cells. This is achieved through the reduction of mitochondrial membrane polarization, leading to the activation of apoptotic pathways. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Anthraquinones: Known for their anticancer activities, including inhibition of cancer cell proliferation and induction of apoptosis.
Vinca Alkaloids: Plant-derived compounds used in cancer treatment for their ability to inhibit cell division.
Polyphenols: Natural compounds with anticancer properties, including antioxidant and anti-inflammatory activities.
Uniqueness of Anticancer agent 204
This compound is unique due to its fluorinated cinnamide structure, which enhances its anticancer activity by inducing apoptosis through mitochondrial membrane polarization reduction. This specific mechanism of action and its ability to arrest the cell cycle in the G1 phase distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H18FN5O3S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-[(4Z)-4-[(4-fluorophenyl)methylidene]-5-oxo-2-phenylimidazol-1-yl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H18FN5O3S/c27-20-9-7-18(8-10-20)17-23-25(33)32(24(30-23)19-5-2-1-3-6-19)21-11-13-22(14-12-21)36(34,35)31-26-28-15-4-16-29-26/h1-17H,(H,28,29,31)/b23-17- |
InChI Key |
HOMRBLHASZFJNL-QJOMJCCJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
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